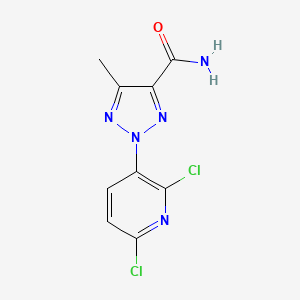

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide

説明

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2,6-dichloropyridinyl group and at the 5-position with a methyl group. Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL, which is widely recognized for small-molecule refinement . The dichloropyridinyl substituent likely contributes to enhanced lipophilicity and electronic effects, which may influence bioavailability and target binding.

特性

分子式 |

C9H7Cl2N5O |

|---|---|

分子量 |

272.09 g/mol |

IUPAC名 |

2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxamide |

InChI |

InChI=1S/C9H7Cl2N5O/c1-4-7(9(12)17)15-16(14-4)5-2-3-6(10)13-8(5)11/h2-3H,1H3,(H2,12,17) |

InChIキー |

UJPUUJDTJGBINE-UHFFFAOYSA-N |

正規SMILES |

CC1=NN(N=C1C(=O)N)C2=C(N=C(C=C2)Cl)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(2,6-ジクロロピリジン-3-イル)-5-メチル-2H-1,2,3-トリアゾール-4-カルボキサミドの合成は、通常、複数のステップを必要とします。一般的な方法の1つは、ピリジンの塩素化から2,6-ジクロロピリジンを得る方法です。 この中間体は、続いてニトロ化、還元、求核置換などの反応を行い、トリアゾール環とカルボキサミド基を導入します .

工業生産方法

この化合物の工業生産には、大規模な塩素化とニトロ化工程、それに続く触媒的水素化とカップリング反応が含まれる場合があります。 効率的な触媒と最適化された反応条件を使用することは、工業的な設定において高い収率と純度を達成するために不可欠です .

化学反応の分析

科学研究への応用

2-(2,6-ジクロロピリジン-3-イル)-5-メチル-2H-1,2,3-トリアゾール-4-カルボキサミドは、いくつかの科学研究に応用されています。

化学: より複雑な複素環式化合物を合成するためのビルディングブロックとして使用されます。

生物学: 酵素阻害剤または受容体モジュレーターとしての可能性を調査しています。

医学: 抗炎症作用や抗癌作用など、潜在的な治療特性について研究されています。

産業: 農薬や医薬品の開発に使用されています.

科学的研究の応用

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用機序

類似化合物の比較

類似化合物

2-アミノ-N-(2,6-ジクロロピリジン-3-イル)アセトアミド: ジクロロピリジン部分構造を共有していますが、結合している官能基が異なります。

4-アミノ-2,6-ジクロロピリジン: 異なる置換基を持つジクロロピリジンの別の誘導体です.

独自性

2-(2,6-ジクロロピリジン-3-イル)-5-メチル-2H-1,2,3-トリアゾール-4-カルボキサミドは、トリアゾール基とカルボキサミド基の両方が存在することでユニークであり、これにより独特な化学的特性と潜在的な生物学的活性が付与されます。 官能基のこの組み合わせにより、多様な研究用途に役立つ化合物となっています.

類似化合物との比較

Comparison with Similar Compounds

The biological and chemical properties of 1,2,3-triazole-4-carboxamides are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds, focusing on substituents, biological activities, mechanisms, and key findings:

Key Observations:

Substituent Effects on Activity :

- The dichloropyridinyl group in the target compound may confer distinct electronic and steric properties compared to benzyl or aryl substituents. Chlorine atoms could enhance membrane permeability and target engagement via halogen bonding .

- Methyl groups at the 5-position (common in the target compound and others ) appear to balance steric bulk and metabolic stability, as seen in COX-2 inhibitors with moderate selectivity .

Mechanistic Diversity: While the target compound’s mechanism remains uncharacterized, related triazole-4-carboxamides exhibit diverse modes of action, including tubulin polymerization inhibition , kinase targeting , and COX-2 selectivity .

Potency Trends: Electron-withdrawing groups (e.g., trifluoromethyl ) correlate with high potency, likely due to enhanced binding to hydrophobic enzyme pockets. The dichloropyridine group in the target compound may mimic this effect. Bulkier substituents (e.g., coumarin-linked pyrimidinones ) may reduce bioavailability but improve specificity for DNA topoisomerase-IIα .

生物活性

2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide (commonly referred to as the compound ) is a synthetic organic compound characterized by its unique triazole structure and dichloropyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through various studies and data.

The molecular formula of 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide is C9H6Cl2N4O, with a molecular weight of approximately 273.07 g/mol. The structure features a triazole ring and a dichloropyridine group, which contribute to its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C9H6Cl2N4O |

| Molecular Weight | 273.07 g/mol |

| IUPAC Name | 2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxamide |

Antimicrobial Activity

Research indicates that compounds with similar structures to 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial and fungal strains. For example:

- Bacterial Inhibition : The compound has demonstrated activity against Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : Similar triazole compounds have shown efficacy against fungal pathogens such as Candida spp.

These activities are attributed to the structural features that enhance solubility and stability in biological systems .

Anticancer Properties

The anticancer potential of this compound is under investigation. Triazole derivatives are known to interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest:

- Mechanism of Action : The compound may inhibit key enzymes or receptors involved in tumorigenesis.

- In Vitro Studies : Cell viability assays have indicated that the compound can reduce the proliferation of cancer cell lines.

For instance, derivatives similar to this compound have shown IC50 values indicating effective inhibition of cancer cell growth .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various triazole derivatives included 2-(2,6-Dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxamide. The results indicated:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited an inhibition zone diameter of 15 mm against S. aureus at a concentration of 100 µg/mL.

Case Study 2: Anticancer Activity

In a recent study evaluating the anticancer effects of triazole derivatives:

- Cell Lines Used : HeLa (cervical cancer) and MCF7 (breast cancer).

- Findings : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM for HeLa cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。